molecular formula C16H25NO B5439642 N-cyclopropyl-3,5-dimethyl-1-adamantanecarboxamide

N-cyclopropyl-3,5-dimethyl-1-adamantanecarboxamide

Cat. No.: B5439642
M. Wt: 247.38 g/mol
InChI Key: PZUQMVJLCZOPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-3,5-dimethyl-1-adamantanecarboxamide: is a synthetic organic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecule

Properties

IUPAC Name

N-cyclopropyl-3,5-dimethyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-14-5-11-6-15(2,8-14)10-16(7-11,9-14)13(18)17-12-3-4-12/h11-12H,3-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUQMVJLCZOPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3,5-dimethyl-1-adamantanecarboxamide typically involves the reaction of 3,5-dimethyl-1-adamantanecarboxylic acid with cyclopropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-3,5-dimethyl-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of N-cyclopropyl-3,5-dimethyl-1-adamantanamine.

    Substitution: Formation of substituted adamantane derivatives.

Scientific Research Applications

Chemistry: N-cyclopropyl-3,5-dimethyl-1-adamantanecarboxamide is used as a building block in the synthesis of more complex molecules. Its rigid structure makes it an ideal candidate for studying steric effects in chemical reactions.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antiviral or anticancer agent. The adamantane core is known to enhance the lipophilicity and stability of drug molecules, potentially improving their pharmacokinetic properties.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3,5-dimethyl-1-adamantanecarboxamide in biological systems involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, potentially inhibiting their function. Additionally, the cyclopropyl group may enhance the binding affinity of the compound to its target by providing additional hydrophobic interactions.

Comparison with Similar Compounds

  • N,N-Dimethyl-1-adamantanecarboxamide
  • N-Methyl-1-adamantanecarboxamide
  • 1-Adamantanecarboxamide

Uniqueness: N-cyclopropyl-3,5-dimethyl-1-adamantanecarboxamide is unique due to the presence of the cyclopropyl group, which imparts additional rigidity and hydrophobicity to the molecule. This structural feature can enhance the compound’s interaction with biological targets and improve its stability compared to other adamantane derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.